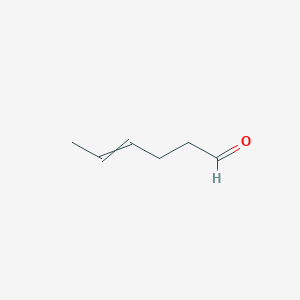

Hex-4-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

hex-4-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

DPCMFIRORYQTCL-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Hex-4-enal: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for (Z)-Hex-4-enal (CAS No. 4634-89-3). It includes tabulated physicochemical data, a detailed experimental protocol for its synthesis via oxidation, and predicted spectroscopic data for its characterization. Additionally, a relevant biological pathway and a general experimental workflow are visualized using the DOT language.

Chemical Identity and Structure

(Z)-Hex-4-enal, also known as cis-4-Hexenal, is a monounsaturated aldehyde. It is a colorless liquid with a pungent odor and is naturally found in plants such as onions. Its structure consists of a six-carbon chain with a cis (Z) configured double bond between C-4 and C-5, and an aldehyde functional group at the C-1 position.

Table 1: Structural and Identification Data for (Z)-Hex-4-enal

| Identifier | Value | Reference(s) |

| IUPAC Name | (Z)-hex-4-enal | [1] |

| Synonyms | cis-4-Hexenal, 4-Hexenal, (4Z)- | [1][2][3] |

| CAS Number | 4634-89-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O | [2][3][4] |

| SMILES | C/C=C\CCC=O | [1] |

| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2- | [1] |

| InChIKey | DPCMFIRORYQTCL-IHWYPQMZSA-N | [1] |

Physicochemical Properties

(Z)-Hex-4-enal is a volatile organic compound. It is classified as a flammable liquid and is slightly soluble in water but soluble in many organic solvents.[1][4][5]

Table 2: Physicochemical Properties of (Z)-Hex-4-enal

| Property | Value | Reference(s) |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Colorless liquid | [1][4][5] |

| Odor | Pungent | [5] |

| Boiling Point | 125-129 °C at 760 mmHg | [1] |

| Density | ~0.828 g/cm³ | [3][4] |

| Flash Point | 17.97 °C | [3] |

| Vapor Pressure | 11.26 mmHg at 25 °C | [3] |

| Refractive Index | ~1.422 - 1.432 | [1][3] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetic acid, and most fixed oils. | [1][4][5] |

Experimental Protocols

Synthesis of (Z)-Hex-4-enal via Dess-Martin Oxidation

Objective: To oxidize (Z)-Hex-4-en-1-ol to (Z)-Hex-4-enal.

Materials:

-

(Z)-Hex-4-en-1-ol (CAS: 928-91-6)

-

Dess-Martin Periodinane (DMP) (CAS: 87413-09-0), 1.1 equivalents

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, stir bar

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-Hex-4-en-1-ol (1.0 eq) in anhydrous dichloromethane (to make an approx. 0.1 M solution).

-

To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5-10 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude aldehyde by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure (Z)-Hex-4-enal.

Caption: Workflow for the synthesis and purification of (Z)-Hex-4-enal.

Spectroscopic and Chromatographic Analysis

Verified experimental spectra for (Z)-Hex-4-enal are not available in major public spectral databases. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and characteristic bands for IR and Mass Spectrometry based on the compound's structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data for (Z)-Hex-4-enal in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H1 (-CH O) | 9.7 - 9.8 | Triplet (t) | ~1.7 Hz |

| H2 (-CH₂ -CHO) | 2.4 - 2.5 | Quartet (q) | ~7.0, 1.7 Hz |

| H3 (-CH₂ -CH=) | 2.3 - 2.4 | Quartet (q) | ~7.0 Hz |

| H4 (=CH -CH₂) | 5.3 - 5.5 | Multiplet (m) | - |

| H5 (=CH -CH₃) | 5.3 - 5.5 | Multiplet (m) | - |

| H6 (-CH₃ ) | 1.6 - 1.7 | Doublet of Triplets (dt) | ~6.5, 1.0 Hz |

Table 4: Predicted ¹³C NMR Data for (Z)-Hex-4-enal in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C HO) | 201 - 203 |

| C2 (-C H₂-CHO) | 42 - 44 |

| C3 (-C H₂-CH=) | 20 - 22 |

| C4 (=C H-CH₂) | 128 - 130 |

| C5 (=C H-CH₃) | 123 - 125 |

| C6 (-C H₃) | 12 - 14 |

Infrared (IR) Spectroscopy

The IR spectrum of an α,β-unsaturated aldehyde like (Z)-Hex-4-enal is characterized by specific stretching vibrations.

Table 5: Characteristic IR Absorption Bands for (Z)-Hex-4-enal

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Aldehyde C-H | Stretch (Fermi doublet) | ~2820 and ~2720 | Medium | [1][2][6] |

| C=O (Carbonyl) | Stretch (unsaturated) | 1710 - 1685 | Strong | [1][2] |

| C=C (Alkene) | Stretch | ~1650 | Medium, Variable | |

| sp² C-H | Stretch | 3010 - 3030 | Medium | |

| sp³ C-H | Stretch | 2960 - 2850 | Medium-Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of (Z)-Hex-4-enal would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for unsaturated aldehydes.

Table 6: Predicted Mass Spectrometry Fragmentation for (Z)-Hex-4-enal

| m/z | Ion/Fragment | Notes |

| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |

| 97 | [M-H]⁺ | Loss of the aldehydic hydrogen, common for aldehydes. |

| 83 | [M-CH₃]⁺ | Loss of the terminal methyl group. |

| 69 | [M-CHO]⁺ | Alpha-cleavage with loss of the formyl radical. |

| 55 | [C₄H₇]⁺ | Result of cleavage at the C2-C3 bond. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems. |

Biological Context: Lipid Peroxidation

Unsaturated aldehydes, including hexenals, are known products of lipid peroxidation.[7][8] This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS). It is a key mechanism in cellular injury and is implicated in various pathological states. (Z)-Hex-4-enal can be considered a marker or mediator in this pathway.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Aroma of "Green": A Technical Guide to the Natural Occurrence of Hex-4-enal in Food

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, formation, and analysis of Hex-4-enal, a volatile organic compound contributing to the characteristic "green" and "vegetable" aromas in a variety of food products. This document is intended for researchers, scientists, and drug development professionals interested in flavor chemistry, food science, and analytical methodologies. While this compound has been identified in several foods, a notable scarcity of quantitative data exists in current scientific literature, a critical knowledge gap this guide highlights.

Natural Occurrence of this compound in Food Products

This compound, existing as (Z)- and (E)-isomers, is a medium-chain aldehyde that has been qualitatively detected in several food products, particularly those of plant origin. Its presence is often associated with the enzymatic oxidation of fatty acids.

Qualitative Occurrence

The following table summarizes the food products in which the presence of this compound has been reported. It is important to note that these are qualitative identifications, and concentration levels are not widely reported.

| Food Product | Isomer(s) Detected | Food Category | Reference |

| Onion (Allium cepa) | (Z)-4-Hexenal | Vegetables | [1] |

| Welsh Onion (Allium fistulosum) | (Z)-4-Hexenal | Vegetables | |

| Watermelon (Citrullus lanatus) | (Z)-4-Hexenal | Fruits | |

| Orange Juice | (Z)-4-Hexenal (less characterized) | Fruits | |

| Dairy Products | Hept-cis-4-enal (a related compound) | Dairy |

Usage Levels as a Flavoring Agent

While data on its natural concentration is limited, the Flavor and Extract Manufacturers Association (FEMA) has established usage levels for (Z)-4-Hexenal as a food additive. This provides a quantitative reference, though it does not represent its natural concentration.

| Product Category | Maximum Usage Level (mg/kg or ppm) | Reference |

| Meat Products | 0.2 | [2] |

| Soups | 0.2 | [2] |

| Condiments | 0.2 | [2] |

| Marinades | 0.2 | [2] |

Biochemical Formation of this compound: The Lipoxygenase (LOX) Pathway

The primary route for the formation of this compound and other C6-aldehydes in plants is the lipoxygenase (LOX) pathway. This biochemical cascade is typically initiated by tissue damage, which brings enzymes and substrates into contact. The key precursor for this compound is linolenic acid, a common polyunsaturated fatty acid.

The process involves two main enzymatic steps:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids. In the case of linolenic acid, LOX introduces an oxygen molecule to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL): This enzyme then cleaves the hydroperoxide intermediate. The cleavage of 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. (Z)-3-hexenal can then isomerize to form other hexenal isomers, including this compound, although the specific enzymatic control of this isomerization is less well-defined.

Caption: Biosynthesis of C6 aldehydes via the Lipoxygenase (LOX) pathway.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify this compound in a food sample.

Materials and Reagents:

-

Food sample (e.g., homogenized fruit, vegetable, or liquid)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Internal standard (e.g., d-labeled this compound or a compound with similar chemical properties)

-

Sodium chloride (NaCl)

-

Deionized water

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the homogenized food sample (e.g., 5 g) into a 20 mL headspace vial.

-

For solid samples, add a specific volume of deionized water (e.g., 5 mL) to create a slurry.

-

Add a known amount of internal standard to each sample.

-

Add NaCl (e.g., 1 g) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.

-

Immediately seal the vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath with an agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Immediately introduce the SPME fiber into the hot GC inlet for thermal desorption of the analytes.

-

Inlet Temperature: e.g., 250°C

-

Mode: Splitless

-

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: e.g., 40°C, hold for 2 minutes.

-

Ramp: e.g., increase at 5°C/minute to 250°C.

-

Final hold: e.g., 5 minutes at 250°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: e.g., m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Caption: A typical experimental workflow for the analysis of this compound in food.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the aroma profile of several food products. Its formation is primarily linked to the enzymatic oxidation of polyunsaturated fatty acids through the lipoxygenase pathway. While robust analytical methods for its detection and quantification exist, there is a significant lack of comprehensive quantitative data on its natural occurrence in various foods. This knowledge gap presents an opportunity for future research to better understand the flavor chemistry of different food products and the factors influencing the formation of this potent aroma compound. Further studies are warranted to establish a broader database of the natural concentrations of this compound in the human diet.

References

Biological significance of Hex-4-enal in plant signaling

An In-depth Technical Guide on the Biological Significance of Hex-4-enal in Plant Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a C6 volatile aldehyde belonging to the Green Leaf Volatiles (GLVs) family, compounds responsible for the characteristic scent of freshly damaged plant tissues.[1] Like other GLVs, it is produced via the lipoxygenase (LOX) pathway in response to biotic and abiotic stresses such as herbivory or mechanical wounding.[1][2] While research specifically isolating the signaling role of this compound is limited, the broader functions of GLVs are well-documented. They act as crucial airborne signals for both intra- and inter-plant communication, priming defense responses in undamaged parts of the same plant and in neighboring plants.[3][4] GLV signaling is known to intersect with established defense pathways, including those mediated by jasmonic acid (JA), and involves rapid changes in ion fluxes and protein phosphorylation.[5][6] This guide synthesizes the current understanding of this compound within the broader context of GLV signaling, outlines its biosynthesis, details relevant experimental methodologies, and provides a framework for future investigation.

Natural Occurrence and Biosynthesis

(Z)-Hex-4-enal has been qualitatively identified in a limited number of plant species. The precise concentrations are not widely reported, highlighting a gap in the current literature.

Qualitative Occurrence Data

| Plant Species | Common Name | Family | Plant Part(s) |

| Allium cepa | Onion | Amaryllidaceae | Bulb |

| Allium fistulosum | Welsh Onion | Amaryllidaceae | Bulb |

| Citrullus lanatus | Watermelon | Cucurbitaceae | Fruit |

| Data based on available qualitative reports.[1] |

Biosynthesis Pathway

This compound is synthesized through the lipoxygenase (LOX) pathway, which is rapidly initiated by cell disruption. The process begins with polyunsaturated fatty acids, primarily linolenic acid, released from chloroplast membranes.

-

Lipoxygenase (LOX) Action: LOX oxygenates linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The HPL enzyme cleaves the hydroperoxide, producing (Z)-3-hexenal and a 12-oxo-acid.

-

Isomerization: (Z)-3-hexenal can be spontaneously or enzymatically isomerized to its more stable (E)-2-hexenal form.[4] It is within this complex mixture of C6 aldehydes that isomers like this compound are also found, though they are generally less abundant.[7]

The following diagram illustrates the initial steps of the GLV biosynthesis pathway, which leads to the production of various hexenal isomers.

Caption: Simplified biosynthesis of Green Leaf Volatiles (GLVs).

Biological Significance in Plant Signaling

GLVs, including hexenals, are potent signaling molecules in plant defense.[2] Their release from damaged tissue serves as a damage-associated molecular pattern (DAMP) that can trigger defense responses locally and systemically.[5]

Priming of Defense Responses

Exposure to GLVs can "prime" a plant, enabling it to respond more quickly and robustly to a subsequent attack.[5] This primed state involves transcriptional and metabolic reprogramming without deploying a full-scale, resource-intensive defense response.[3][5] In maize, for instance, GLV exposure leads to a more rapid and intense production of defense hormones like jasmonic acid (JA) upon subsequent herbivore attack.[6]

Interaction with Phytohormone Pathways

GLV signaling is closely intertwined with canonical defense hormone pathways.

-

Jasmonic Acid (JA): GLV perception rapidly induces JA accumulation.[6] This suggests that GLVs act upstream of or parallel to the JA signaling cascade to activate defenses against herbivores.

-

Other Signaling Components: Early responses to GLVs include membrane depolarization, calcium ion fluxes, and the activation of mitogen-activated protein kinases (MAPKs), which are all central components of stress signaling pathways in plants.[5]

The diagram below outlines a generalized signaling cascade initiated by GLV perception.

Caption: Generalized signaling pathway upon perception of GLVs.

Indirect Defense

GLVs play a critical role in indirect defense by attracting natural enemies of herbivores.[2][3] For example, maize plants damaged by caterpillars release a specific blend of volatiles, including GLVs, that attracts parasitic wasps.[3] These wasps then prey on the caterpillars, reducing herbivore pressure on the plant.

Experimental Protocols

Investigating the specific role of this compound requires precise methodologies for volatile collection, analysis, and bioassays.

Headspace Volatile Collection

This protocol describes a dynamic headspace collection method to capture volatiles released from plants.

Materials:

-

Glass chamber or oven-safe plastic bag to enclose the plant/leaf.

-

Volatile trap (e.g., sorbent tube containing Tenax® TA or similar polymer).

-

Vacuum pump with a flow meter.

-

Purified air source (e.g., compressed air passed through a charcoal filter).

Procedure:

-

Enclose the plant tissue (e.g., a single leaf or whole plant) in the glass chamber.

-

Create an inlet for purified air and an outlet connected to the sorbent tube.

-

Use the vacuum pump to pull air from the chamber through the sorbent tube at a controlled flow rate (e.g., 100-200 mL/min) for a set duration (e.g., 4-6 hours).[8]

-

The volatiles, including this compound, will be trapped on the sorbent material.

-

After collection, seal the tube and store it at 4°C until analysis.

Volatile Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile compounds.[9]

Instrumentation:

-

Gas chromatograph with a thermal desorption unit (for sorbent tubes).

-

Mass spectrometer.

-

Appropriate GC column (e.g., non-polar DB-5 or similar).

Procedure:

-

Place the sorbent tube in the thermal desorber, which rapidly heats the tube to release the trapped volatiles into the GC inlet.

-

The GC separates the compounds based on their boiling points and interaction with the column.

-

The separated compounds enter the mass spectrometer, which fragments them and generates a mass spectrum (a chemical fingerprint).

-

Identify this compound by comparing its retention time and mass spectrum to that of an authentic chemical standard.

-

Quantify the compound by comparing its peak area to a standard curve.

The workflow for a typical plant volatile experiment is shown below.

Caption: Workflow for plant volatile collection and analysis.

Conclusion and Future Directions

This compound is a component of the complex blend of Green Leaf Volatiles that mediate plant responses to stress. While its specific signaling functions are not yet delineated from those of more abundant isomers like (Z)-3-hexenal, it is presumed to contribute to the overall defensive posture of the plant. The lack of quantitative data and specific bioassays for this compound represents a significant knowledge gap.

Future research should focus on:

-

Quantitative Profiling: Accurately measuring the emission rates of this compound from various plant species under different stress conditions.

-

Functional Genomics: Using mutants deficient in the LOX/HPL pathway to clarify the role of the entire GLV blend, followed by experiments with synthetic this compound to isolate its specific effects.

-

Receptor Identification: Identifying the putative receptors or perception mechanisms for hexenal isomers to understand the first step in the signaling cascade.

-

Translational Applications: Investigating the potential of this compound and other GLVs as natural, non-toxic agents for priming crop plants against pests and pathogens, which is of interest for sustainable agriculture and drug (biopesticide) development.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Hydroxy-2-Hexenal (4-HHE) and its Role in Lipid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid peroxidation, a fundamental process of oxidative damage, results in the formation of a complex array of reactive aldehydes. Among these, 4-hydroxy-2-hexenal (4-HHE) has emerged as a significant and highly reactive product derived from the oxidation of omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] This technical guide provides a comprehensive literature review on 4-HHE, covering its formation, reactivity, and biological consequences in the context of lipid oxidation. We present detailed experimental protocols for the detection and quantification of lipid aldehydes, summarize key quantitative data, and visualize the intricate signaling pathways modulated by these reactive species. For comparative purposes, this guide also includes extensive information on 4-hydroxy-2-nonenal (4-HNE), the analogous aldehyde derived from omega-6 PUFAs, which has been more extensively studied.[1][3]

Introduction to 4-Hydroxy-2-Hexenal and Lipid Peroxidation

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly PUFAs, which are abundant in cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the generation of lipid hydroperoxides, which are unstable and decompose to form a variety of secondary products, including cytotoxic aldehydes.[3]

4-hydroxy-2-hexenal (4-HHE) is a six-carbon α,β-unsaturated hydroxyalkenal that is a major product of the peroxidation of n-3 PUFAs.[1][3] Its nine-carbon counterpart, 4-hydroxy-2-nonenal (4-HNE), is formed from the peroxidation of n-6 PUFAs like linoleic acid and arachidonic acid.[3] Both 4-HHE and 4-HNE are highly electrophilic and can readily react with cellular nucleophiles such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as with nucleic acids and lipids.[3][4] This adduction can lead to alterations in protein structure and function, enzyme inactivation, and the disruption of cellular signaling pathways, contributing to the pathophysiology of numerous diseases.[1][5]

Formation of 4-HHE and 4-HNE

The formation of 4-HHE and 4-HNE is a multi-step process initiated by the abstraction of a hydrogen atom from a PUFA molecule by a free radical. The subsequent reaction with molecular oxygen leads to the formation of a peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these hydroperoxides, often catalyzed by metal ions, yields a variety of breakdown products, including the 4-hydroxyalkenals.

The specific aldehyde formed is dependent on the parent fatty acid. Omega-3 fatty acids, with their double bond positioned at the third carbon from the methyl end, give rise to 4-HHE.[2] In contrast, omega-6 fatty acids, with the double bond at the sixth carbon from the methyl end, produce 4-HNE.[3]

Logical Relationship of Formation

Caption: Formation of 4-HHE and 4-HNE from PUFAs.

Quantitative Data

The following tables summarize key quantitative data related to 4-HHE and 4-HNE, providing a basis for comparison of their biological concentrations and reactivity.

Table 1: Concentrations of 4-HHE and 4-HNE in Biological Samples

| Analyte | Sample Type | Condition | Concentration (nmol/L) | Reference(s) |

| 4-HHE | Human Plasma | Non-CKD | 37.3 (18.6–63.0) | [6] |

| Human Plasma | CKD Stage 1-2 | - | [6] | |

| Human Plasma | CKD Stage 3 | Significantly increased vs. Non-CKD | [6] | |

| Human Plasma | CKD Stage 4-5 | 174.6 (61.5–305.2) | [6] | |

| Human Plasma | Type 2 Diabetes | 1 molecule per 12,000 omega-3 PUFA molecules | [3] | |

| 4-HNE | Human Plasma | Non-CKD | 12.7 (11.8–18.8) | [6] |

| Human Plasma | CKD Stage 1-3 | No significant increase | [6] | |

| Human Plasma | CKD Stage 4-5 | 67.4 (8.6–97.8) | [6] | |

| Human Plasma | Type 2 Diabetes | 1 molecule per 78,000 omega-6 PUFA molecules | [3] | |

| Human Placenta | Physiological | 100 - 300 | [7] | |

| Human Placenta | Oxidative Stress | 10,000 - 5,000,000 | [7] |

Note: Values are presented as median (interquartile range) where available.

Table 2: Comparative Toxicity of 4-HHE and 4-HNE

| Compound | Cell Type/Organism | Toxicity Metric | Value (µM) | Reference(s) |

| 4-HHE | Primary cortical neurons | LD50 | 23 | [8] |

| 4-HNE | Primary cortical neurons | LD50 | 18 | [8] |

Table 3: Reactivity of 4-HHE and 4-HNE

| Aldehyde | Reactant | Reaction Type | Kinetic Constant (M⁻¹s⁻¹) | Comments | Reference(s) |

| 4-HNE | Cysteine | Michael Addition | 1.21 | Rate is pH-dependent. | [9] |

| Histidine | Michael Addition | Lower than Cys | Reactivity order: Cys > His > Lys. | [4] | |

| Lysine | Michael Addition | Lower than His | [4] | ||

| 4-HHE | Protein | Michael Addition | - | Rapidly incorporated into BSA. | [10] |

| ALDH5A | Oxidation | 6.5-fold less efficient than 4-HNE | [8] |

Signaling Pathways Modulated by 4-HHE and 4-HNE

Both 4-HHE and 4-HNE are not merely cytotoxic byproducts but also act as signaling molecules that can modulate a variety of cellular pathways, often in a concentration-dependent manner.[5]

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. The effects of 4-HNE on the NF-κB pathway are complex and can be either activating or inhibitory depending on the concentration and cell type.[5][11] At low concentrations, 4-HNE can activate NF-κB, leading to the expression of pro-inflammatory genes.[11] At higher concentrations, it can inhibit the pathway.[5]

Caption: Modulation of the NF-κB pathway by 4-HNE.

Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like 4-HHE and 4-HNE can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.[5][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[12]

Caption: Activation of the Nrf2-ARE pathway by 4-HHE and 4-HNE.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism.[13] 4-HNE has been shown to have complex effects on this pathway, often leading to its inhibition.[14][15] This can occur through direct adduction and inactivation of Akt, as well as by modulating the activity of upstream regulators.[14] Inhibition of Akt signaling can contribute to the pro-apoptotic effects of 4-HNE.

References

- 1. Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyhexenal: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Gas and liquid chromatography-mass spectrometry of aldehydic products from lipid peroxidation | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hex-4-enal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the (E) and (Z) isomers of Hex-4-enal. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and details the chemical behavior of these isomers.

Physical Properties

The physical characteristics of the (E) and (Z) isomers of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compounds in a laboratory or industrial setting. The data presented is a compilation from various sources, and where experimental values are not available, predicted data is provided.

| Property | (E)-Hex-4-enal | (Z)-Hex-4-enal |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol | 98.14 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |

| Odor | Green, grassy[1] | Pungent |

| Boiling Point | 73-75 °C @ 100 mmHg[2] | 73.5-75 °C @ 13.33 kPa (100 mmHg)[3][4][5] |

| Density | 0.824-0.832 g/cm³ (predicted)[2] | 0.828 ± 0.06 g/cm³ (predicted)[3][4][5] |

| Refractive Index | 1.417-1.424[2] | 1.422[3][4][5] |

| Flash Point | 17.78 °C (64.00 °F) | 17.965 °C[3][4][5] |

| Vapor Pressure | 11.264 mmHg @ 25 °C (predicted) | 11.264 mmHg @ 25 °C[3][4][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in acetic acid, phthalate esters, ethers, and most non-volatile oils[3][4][5] |

Chemical Properties and Reactivity

This compound, as an unsaturated aldehyde, exhibits reactivity characteristic of both alkenes and aldehydes. The primary chemical transformations involve the carbon-carbon double bond and the aldehyde functional group.

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming the corresponding (E)- or (Z)-Hex-4-enoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and pyridinium chlorochromate (PCC). Under controlled, mild conditions, KMnO₄ can selectively oxidize the aldehyde. However, with stronger conditions (e.g., heat, concentrated reagent), cleavage of the carbon-carbon double bond can occur.

Reduction

The aldehyde functional group can be reduced to a primary alcohol, yielding (E)- or (Z)-Hex-4-en-1-ol. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent.

Isomerization

The (Z)-isomer of this compound is thermodynamically less stable than the (E)-isomer. In the presence of an acid catalyst, (Z)-Hex-4-enal can undergo isomerization to the more stable (E)-form. This process is driven by the relief of steric strain present in the cis-configuration.

Below is a diagram illustrating the acid-catalyzed isomerization of (Z)-Hex-4-enal to (E)-Hex-4-enal.

References

An In-depth Technical Guide to (E)-hex-4-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-hex-4-enal, also known as trans-4-hexenal. The document covers its chemical identity, properties, and available information on its synthesis, analysis, and biological relevance, with a focus on presenting data in a structured and accessible format for a scientific audience.

Chemical Identity and Properties

(E)-hex-4-enal is an organic compound classified as a medium-chain aldehyde. Its chemical structure is characterized by a six-carbon chain with a double bond between the fourth and fifth carbon atoms in the trans configuration and an aldehyde functional group at the first carbon.

Synonyms:

-

trans-4-Hexenal

-

4-Hexenal, (4E)-

-

(4E)-4-Hexenal

Table 1: Chemical and Physical Properties of (E)-hex-4-enal

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| Appearance | Colorless liquid | The Good Scents Company |

| Aroma | Green, vegetable | The Good Scents Company |

| Boiling Point | 73-75 °C at 100 mmHg | The Good Scents Company |

| Density | 0.824-0.832 g/cm³ | JECFA |

| Refractive Index | 1.417-1.424 | JECFA |

| Solubility | Slightly soluble in water; soluble in hexane and diethyl ether | The Good Scents Company |

Chemical Structure of (E)-hex-4-enal

Caption: Chemical structure of (E)-hex-4-enal.

Synthesis and Preparation

While detailed, step-by-step synthesis protocols for (E)-hex-4-enal are not extensively documented in readily available literature, a known method involves the oxidation of its corresponding alcohol, trans-4-hexen-1-ol.

A study on the chemoselective oxidation of hexen-1-ols by chloroperoxidase describes the preparation of trans-4-hexenal as a reference compound.[2] The synthesis followed a known procedure where trans-hexen-1-ol was oxidized to yield trans-4-hexenal.[2]

(E)-hex-4-enal also serves as a starting material in the total synthesis of natural products, such as dl-pumiliotoxin-C.[3][4]

Analytical Methodologies

The analysis of (E)-hex-4-enal, a volatile organic compound, is typically performed using gas chromatography-mass spectrometry (GC-MS). A common sample preparation technique for volatile compounds in a liquid matrix like food products is headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: General Workflow for HS-SPME-GC-MS Analysis of Volatile Aldehydes

This protocol provides a general framework for the analysis of (E)-hex-4-enal in a liquid matrix, such as fruit juice.

-

Sample Preparation:

-

Transfer a defined volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., 2-octanol).

-

To enhance the release of volatile compounds, a salt (e.g., NaCl) can be added to increase the ionic strength of the sample.

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

-

GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds using a mass spectrometer by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the compounds by comparing their peak areas to that of the internal standard.[5]

-

Generalized Workflow for Volatile Compound Analysis

References

In-Depth Technical Guide on the Toxicological Data and Safety Information for Hex-4-enal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hex-4-enal, a volatile organic compound, presents a toxicological profile that necessitates careful handling and thorough risk assessment. Direct toxicological data for this compound is limited. Consequently, a read-across approach, primarily utilizing data from its structural isomer, trans-2-hexenal, is essential for a comprehensive safety evaluation. This guide synthesizes the available toxicological data, outlines detailed experimental methodologies for key studies, and provides visualizations of relevant biological pathways and assessment workflows to support informed decision-making in research and development settings.

The primary hazards associated with this compound and similar α,β-unsaturated aldehydes include skin and eye irritation, skin sensitization, and potential genotoxicity. The reactivity of the aldehyde functional group and the carbon-carbon double bond contributes to its ability to form adducts with biological macromolecules, leading to cellular stress and toxicity. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents, concluding no safety concern at current intake levels. However, for research and drug development applications where exposure levels may differ, a detailed understanding of its toxicological properties is crucial.

Toxicological Data

Quantitative toxicological data for this compound is scarce. The following tables summarize the available data, with a significant portion derived from studies on the read-across surrogate, trans-2-hexenal.

Table 1: Acute Toxicity Data

| Substance | Species | Route | Endpoint | Value | Reference |

| trans-2-Hexenal | Rat | Oral | LD50 | 780 - 1130 mg/kg bw | [1][2] |

| trans-2-Hexenal | Rabbit | Dermal | LD50 | 600 mg/kg bw | [1] |

Table 2: Skin Irritation and Sensitization

| Substance | Test | Species | Result | Reference |

| (Z)-Hex-4-enal | - | - | Harmful to the skin and eyes | [3] |

| trans-2-Hexenal | Skin Irritation | Rabbit | Moderately irritating (24h, occlusive) | [1] |

| trans-2-Hexenal | Human Patch Test | Human | No irritation at 4% in petrolatum (48h, closed) | [1] |

| trans-2-Hexenal | Local Lymph Node Assay (LLNA) | Mouse | Moderate sensitizer (EC3 = 5.5%) | [1] |

| trans-2-Hexenal | Human Maximisation Test | Human | No sensitization at 4% in petrolatum | [1][2] |

Table 3: Repeated-Dose Toxicity

| Substance | Species | Duration | Route | NOAEL | Effects Observed | Reference |

| trans-2-Hexenal | Rat (CFE) | 13 weeks | Diet | ~80 mg/kg bw/day | At higher doses, increased male urine volume and decreased specific gravity, increased female ovary weight without histopathological changes. | [2] |

| trans-2-Hexenal | Rat (F344) | 4 weeks | Gavage | < 30 mg/kg bw/day | Epithelial hyperplasia in the forestomach at ≥30 mg/kg bw/day; inflammation and necrosis at 100 mg/kg bw/day. | [1] |

Table 4: Genotoxicity

| Substance | Assay | System | Metabolic Activation | Result | Reference |

| trans-2-Hexenal | Ames Test | S. typhimurium TA100, TA104 | Without S9 | Positive | [2] |

| trans-2-Hexenal | In vivo DNA Adduct Formation | Rat (F344) | N/A | Positive in forestomach at 100 mg/kg bw/day | [1][4] |

| trans-2-Hexenal | In vivo Micronucleus Test | Rat | N/A | Negative | [1] |

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and application of the resulting data. The following protocols are based on established OECD guidelines and published literature for trans-2-hexenal.

Bacterial Reverse Mutation Assay (Ames Test)

-

Guideline: Based on OECD Guideline 471.

-

Purpose: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Strains: S. typhimurium strains TA100 and TA104, which are sensitive to base-pair substitutions, are commonly used.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254, to mimic mammalian metabolism.

-

Procedure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

-

90-Day Repeated-Dose Oral Toxicity Study in Rodents

-

Guideline: Based on OECD Guideline 408.

-

Purpose: To provide information on the potential adverse health effects of a substance following prolonged oral exposure.

-

Methodology:

-

Animals: Young, healthy rodents (typically rats) of a single strain are used, with equal numbers of males and females.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is intended to induce some toxicity but not significant mortality.

-

Administration: The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the 90-day period, all animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Signaling Pathways and Experimental Workflows

Toxicity Pathway of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes like this compound are reactive electrophiles that can exert toxicity through multiple mechanisms. A primary pathway involves the depletion of cellular antioxidants, leading to oxidative stress and subsequent cellular damage.

Caption: Proposed mechanism of α,β-unsaturated aldehyde toxicity.

Toxicological Risk Assessment Workflow for Flavoring Agents

The safety evaluation of flavoring agents like this compound often follows a structured workflow, such as the one employed by JECFA. This process integrates information on chemical structure, intake levels, and metabolic fate to prioritize substances for further toxicological testing.

Caption: Simplified JECFA workflow for flavoring agent safety evaluation.

Conclusion

The toxicological profile of this compound, largely inferred from data on trans-2-hexenal, indicates a substance with potential for skin and eye irritation, skin sensitization, and genotoxicity, particularly at the site of contact. The reactivity of α,β-unsaturated aldehydes underscores the importance of appropriate safety precautions in a research or industrial setting. While regulatory evaluations have not raised a safety concern for its use as a flavoring agent at current intake levels, any application involving higher or different routes of exposure necessitates a thorough, case-by-case risk assessment. This guide provides a foundational resource for such assessments by consolidating available data, detailing experimental protocols, and visualizing key toxicological concepts. Further research focusing directly on the toxicokinetics and toxicology of this compound would be valuable to refine its safety profile.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. China (Z)-Hex-4-enalï¼CAS# 4634-89-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. Toxicity, DNA binding, and cell proliferation in male F344 rats following short-term gavage exposures to trans-2-hexenal - PubMed [pubmed.ncbi.nlm.nih.gov]

Hex-4-enal: An In-depth Technical Guide for Researchers in Flavor Chemistry

An examination of the volatile organic compound (Z)-hex-4-enal, covering its chemical properties, natural occurrence, biosynthesis, sensory perception, and analytical methodologies.

Introduction to Hex-4-enal

(Z)-hex-4-enal is a volatile organic compound (VOC) that belongs to the family of C6-aldehydes, often referred to as "green leaf volatiles" (GLVs). These compounds are significant in the field of flavor chemistry, contributing to the characteristic fresh, green, and grassy aromas of many fruits and vegetables. The perception of these aromas is a key factor in consumer acceptance and the overall flavor profile of food products. Beyond its role in flavor, (Z)-hex-4-enal, like other GLVs, is involved in plant defense mechanisms. This technical guide provides a comprehensive overview of (Z)-hex-4-enal, intended for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, natural sources, formation pathways, sensory perception, and the analytical techniques used for its identification and quantification.

Chemical and Physical Properties

(Z)-hex-4-enal is a colorless liquid with a pungent odor.[1] It is slightly soluble in water but soluble in many organic solvents such as ethanol and ethers.[1][2] It is recognized as a flavoring agent in the food industry.[3][4] The detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-hex-4-enal | [2] |

| Synonyms | cis-4-Hexenal, (4Z)-4-Hexenal | [2] |

| CAS Number | 4634-89-3 | [2] |

| Molecular Formula | C6H10O | [2] |

| Molar Mass | 98.14 g/mol | [2] |

| Boiling Point | 127.2 ± 9.0 °C (Predicted) | [1] |

| Flash Point | 17.965 °C | [1] |

| Density | 0.828 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 11.264 mmHg at 25°C | [1] |

| Refractive Index | 1.422 | [1] |

Natural Occurrence and Flavor Profile

(Z)-hex-4-enal has been identified as a volatile component in a limited number of plant species, contributing to their characteristic aroma. Its flavor profile is generally described as "green vegetable".[5]

| Plant Species | Common Name | Family | Plant Part(s) | Quantitative Data | Reference(s) |

| Allium cepa | Onion | Amaryllidaceae | Bulb | Detected, but not quantified | |

| Allium fistulosum | Welsh Onion | Amaryllidaceae | Bulb | Detected, but not quantified | |

| Citrullus lanatus | Watermelon | Cucurbitaceae | Fruit | Detected, but not quantified |

It is important to note that while its presence is confirmed in these plants, specific quantitative data for (Z)-hex-4-enal remains limited in the scientific literature.

Biosynthesis of (Z)-hex-4-enal

(Z)-hex-4-enal, along with other C6-aldehydes, is synthesized in plants through the lipoxygenase (LOX) pathway.[2][6] This pathway is typically initiated in response to tissue damage, which brings the necessary enzymes into contact with their substrates. The primary precursors for C6-aldehydes are polyunsaturated fatty acids, with α-linolenic acid being a key substrate for the formation of (Z)-isomers of hexenal.[2][3]

The biosynthesis is a two-step enzymatic process:

-

Dioxygenation by Lipoxygenase (LOX): The pathway begins with the dioxygenation of α-linolenic acid (C18:3), which is released from plant cell membranes upon wounding.[2] Lipoxygenase (EC 1.13.11.12), a non-heme iron-containing enzyme, catalyzes the insertion of molecular oxygen to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[2][3]

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-hydroperoxide is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme from the CYP74 family.[6] This cleavage results in the formation of a C6 aldehyde and a C12 oxo-acid. Specifically, the cleavage of 13-HPOT is thought to yield C6-aldehydes, although the precise mechanism leading to the less common (Z)-hex-4-enal isomer is still under investigation.[6]

Sensory Perception and Signaling

The perception of volatile compounds like (Z)-hex-4-enal begins with their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium.[1] These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to an OR initiates a signal transduction cascade.[1][4]

The general mechanism for olfactory signaling is as follows:

-

Odorant Binding: An odorant molecule, such as (Z)-hex-4-enal, binds to a specific olfactory receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated G-protein (G-olf).

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+).

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Experimental Protocols for Analysis

The analysis of volatile compounds like (Z)-hex-4-enal in complex matrices such as food is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5][7]

HS-SPME-GC-MS Analysis of (Z)-hex-4-enal in Fruit Juice

This protocol is a general guideline for the analysis of C6 aldehydes in a liquid matrix.

1. Sample Preparation:

-

Transfer 5-10 mL of the fruit juice into a 20 mL headspace vial.[7]

-

Add a known amount of an appropriate internal standard (e.g., 2-octanol) for quantification.[7]

-

Optionally, add a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatiles into the headspace.[7]

-

Seal the vial with a PTFE/silicone septum.[7]

2. HS-SPME Extraction:

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.[7]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[8]

3. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot injector of the GC (e.g., 250°C) to desorb the analytes.[9]

-

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9] The oven temperature is programmed to ramp up to effectively separate the compounds. A typical program might be: start at 40°C for 2 min, ramp at 7°C/min to 120°C, then at 15°C/min to 240°C, and hold for 7 min.[9]

-

Detection: The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound, which is compared to a reference library (e.g., NIST).

-

Quantification: The concentration of (Z)-hex-4-enal is determined by comparing its peak area to that of the internal standard.

Conclusion

(Z)-hex-4-enal is a noteworthy volatile organic compound in flavor chemistry, contributing to the "green" aroma of various plant-based foods. Its formation via the lipoxygenase pathway from polyunsaturated fatty acids is a key process in the development of these characteristic flavors, particularly in response to tissue damage. The sensory perception of (Z)-hex-4-enal is mediated by olfactory receptors through a G-protein coupled signaling cascade. While robust analytical methods like HS-SPME-GC-MS are available for its detection and quantification, there is a noticeable gap in the literature regarding specific quantitative data for (Z)-hex-4-enal across a wide range of food matrices. Further research is warranted to quantify its presence in various foods and to fully elucidate its specific contribution to the overall flavor profile. This will provide a more complete understanding of its importance in food science and may lead to new applications in the flavor and fragrance industry.

References

- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]

- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. antec.de [antec.de]

The Discovery, History, and Identification of Hex-4-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-4-enal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic aroma of various plants and food products. This technical guide provides a comprehensive overview of the discovery, history, and identification of this compound, with a focus on its isomers, (E)-hex-4-enal and (Z)-hex-4-enal. This document details the biosynthetic pathways of its natural formation, experimental protocols for its synthesis and identification, and relevant quantitative data. It is intended to serve as a valuable resource for researchers in the fields of natural products, flavor chemistry, and drug development.

Introduction

This compound (C₆H₁₀O) is an aliphatic aldehyde that exists as two geometric isomers: (E)-hex-4-enal (trans) and (Z)-hex-4-enal (cis). These compounds are part of a larger group of C6 volatile compounds, often referred to as "green leaf volatiles" (GLVs), which are responsible for the characteristic scent of freshly cut grass and are found in various fruits and vegetables, including onions.[1][2] The distinct aroma profiles of these isomers play a crucial role in the flavor and fragrance industry. Beyond their sensory properties, these reactive aldehydes are also of interest for their potential biological activities and as intermediates in chemical synthesis.

Discovery and History

The formal "discovery" of this compound is not attributed to a single event but rather emerged from the broader investigation of volatile organic compounds (VOCs) in plants. Early studies on the characteristic aroma of freshly cut grass and the pungent scent of onions laid the groundwork for the identification of a variety of C6 aldehydes and alcohols.

While it is challenging to pinpoint the exact first publication identifying this compound, its presence in natural sources is a result of the enzymatic degradation of polyunsaturated fatty acids. The key breakthrough in understanding the origin of this compound and other GLVs was the elucidation of the lipoxygenase (LOX) pathway. Research demonstrated that when plant tissues are damaged, linoleic and linolenic acids are released and subsequently oxidized by lipoxygenase and cleaved by hydroperoxide lyase to produce C6 aldehydes.[3]

The (Z)-isomer is often the initial product of this enzymatic cascade and can then be isomerized to the more stable (E)-isomer. The identification of these compounds became more precise with the advent of modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and structural elucidation of complex volatile mixtures.

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of the (E) and (Z) isomers of this compound.

| Property | (E)-hex-4-enal | (Z)-hex-4-enal | Reference(s) |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O | [1][4] |

| Molecular Weight | 98.14 g/mol | 98.143 g/mol | [1][4] |

| CAS Number | 25166-87-4 | 4634-89-3 | [1][4] |

| Boiling Point | 73.0-75.0 °C @ 100.00 mm Hg | 125.0-129.0 °C @ 760.00 mm Hg | [1][4] |

| Density | 0.824-0.832 g/cm³ | 0.958-0.971 g/cm³ | [1][4] |

| Refractive Index | 1.417-1.424 | 1.428-1.432 | [1][4] |

| Appearance | Colorless liquid | Colorless liquid | [1][5] |

| Odor | Green, vegetable | Pungent | [1][6] |

Spectroscopic Data

The identification of this compound relies heavily on spectroscopic methods. The following table provides an overview of the expected spectroscopic data.

| Spectroscopic Technique | Data for (E)-hex-4-enal | Data for (Z)-hex-4-enal | Reference(s) |

| ¹H NMR | Predicted spectra available in databases | Predicted spectra available in databases | [7] |

| ¹³C NMR | Spectra available in databases | Spectra available in databases | [8] |

| Mass Spectrometry (GC-MS) | Spectra available in databases | Spectra available in databases | [8] |

| Infrared (IR) Spectroscopy | Spectra available in databases | No readily available data | [8] |

Note: Specific chemical shifts and fragmentation patterns can be found in the referenced databases.

Signaling Pathways and Biosynthesis

The primary route to this compound in nature is the lipoxygenase (LOX) pathway, a defense mechanism in plants initiated by tissue damage.

Caption: Biosynthesis of C6 aldehydes via the Lipoxygenase (LOX) pathway.

Experimental Protocols

Synthesis of this compound

While several methods exist for the synthesis of unsaturated aldehydes, a common approach for producing this compound involves the reduction of the corresponding nitrile. The following is a representative protocol.

Reaction: Conversion of hex-4-ennitrile to this compound.[9]

Reagents and Materials:

-

Hex-4-ennitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Sulfuric acid (e.g., 10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hex-4-ennitrile in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H in toluene via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute sulfuric acid.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Note: This is a general procedure and may require optimization for specific isomers and scales.

Identification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound in volatile mixtures.

Instrumentation and Consumables:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis

-

Headspace vials

-

Authentic standards of (E)- and (Z)-hex-4-enal

Procedure:

-

Sample Preparation (Headspace SPME):

-

Place the sample (e.g., plant extract, food product) in a headspace vial.

-

If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) to allow the volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Inject the adsorbed analytes by inserting the SPME fiber into the hot inlet of the GC.

-

Set the GC oven temperature program to achieve separation of the target analytes. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification by comparing the mass spectrum with a library (e.g., NIST) and the retention time with an authentic standard.

-

For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

-

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the identification of this compound from a natural source.

Caption: General workflow for the identification of this compound.

Conclusion

This compound, in both its (E) and (Z) isomeric forms, is a fascinating molecule with significant implications for the flavor and fragrance industries and for our understanding of plant biology. Its discovery is intertwined with the development of analytical techniques capable of elucidating the complex mixtures of volatile compounds in nature. The lipoxygenase pathway provides a clear and elegant explanation for its biosynthesis in response to tissue damage in plants. The experimental protocols for its synthesis and identification outlined in this guide provide a solid foundation for further research into the chemical and biological properties of this important unsaturated aldehyde. As analytical methods continue to improve in sensitivity and resolution, a deeper understanding of the distribution, concentration, and biological roles of this compound in various ecosystems is anticipated.

References

- 1. trans-4-Hexenal | C6H10O | CID 5283308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Hexenal, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-Hex-4-enal [chembk.com]

- 6. China (Z)-Hex-4-enalï¼CAS# 4634-89-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. allen.in [allen.in]

Methodological & Application

Application Note and Protocol for GC-MS Quantification of (Z)-Hex-4-enal

This document provides a detailed protocol for the quantification of (Z)-Hex-4-enal using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring sensitive and accurate measurement of this volatile aldehyde in various matrices.

Introduction

(Z)-Hex-4-enal is a volatile organic compound that is significant in the fields of flavor and fragrance chemistry, as well as in environmental and biological studies where it can serve as a biomarker.[1] It is a C6 unsaturated aldehyde recognized for its distinct green and fatty odor profile.[1] The accurate quantification of (Z)-Hex-4-enal is critical for quality control in food products and for research in areas like oxidative stress and plant-insect interactions.[1] GC-MS is a potent analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction and concentration, coupled with on-fiber derivatization to enhance analyte stability and chromatographic performance.[1]

Experimental Protocols

Materials and Reagents

-

(Z)-Hex-4-enal Standard: Purity ≥95%

-

Internal Standard (IS): e.g., 2-Hexanone-d3 or other suitable deuterated standard not present in the sample.

-

Derivatization Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). A 10 mg/mL solution in high-purity water should be prepared.[1]

-

Solvent: Hexane or Dichloromethane (GC grade or higher).[2]

-

SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[1]

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.[1]

-

Equipment: Heating block or water bath, vortex mixer, GC-MS system.

Sample Preparation: Headspace SPME with On-Fiber Derivatization

This method is optimized for the extraction of volatile compounds from liquid or solid matrices.[1][3]

-

Sample Aliquoting: Accurately weigh or measure the sample (e.g., 1-5 g of a homogenized solid sample or 1-5 mL of a liquid sample) into a 20 mL headspace vial.[3] For solid samples, the addition of a small amount of high-purity water may be necessary to facilitate the release of volatiles.

-

Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard.

-

Derivatization Agent Addition: Add an aliquot of the PFBHA solution to the vial. The volume should be optimized based on the expected concentration of (Z)-Hex-4-enal.

-

Incubation and Extraction: Immediately seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for derivatization and equilibration of the headspace.[3]

-

SPME Extraction: Expose the PDMS/DVB SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at the same temperature to adsorb the derivatized analyte.[3]

-

GC-MS Injection: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analyte onto the column.

Caption: Experimental workflow for (Z)-Hex-4-enal quantification.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters that may require optimization based on the specific instrument.

Gas Chromatograph (GC) Conditions

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent |

| Oven Program | Initial temperature of 40°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.[1] |

Mass Spectrometer (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Ion Source Temp. | 230°C[1] |

| Quadrupole Temp. | 150°C[1] |

| Transfer Line Temp. | 280°C[1] |

| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1] |

Data Presentation

Mass Spectral Data

The mass spectrum of underivatized (Z)-Hex-4-enal is characterized by specific fragment ions. The molecular weight of (Z)-Hex-4-enal is 98.14 g/mol .[4]

Characteristic Ions for Underivatized (Z)-Hex-4-enal

| m/z | Ion Identity (Proposed) |

| 98 | [M]+ (Molecular Ion) |

| 55 | [C4H7]+ |

| 41 | [C3H5]+ |

Note: The molecular ion peak for aldehydes can be of low intensity due to instability.[1]

For enhanced sensitivity and selectivity, quantification should be performed on the PFBHA derivative. The specific ions for the (Z)-Hex-4-enal-PFBHA derivative should be determined by analyzing a standard.

Selected Ion Monitoring (SIM) for (Z)-Hex-4-enal-PFBHA Derivative

| Ion Type | m/z (example) |

| Quantification Ion | To be determined from standard analysis |

| Qualifier Ion 1 | To be determined from standard analysis |

| Qualifier Ion 2 | To be determined from standard analysis |

Calibration and Quantification

A calibration curve should be constructed by analyzing a series of standards of known concentrations. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[2] The concentration of (Z)-Hex-4-enal in unknown samples is then determined using the regression equation from the calibration curve.

Logical Relationship Diagram

Caption: Strategy for accurate (Z)-Hex-4-enal quantification.

References

Application Notes and Protocols for (E)-2-Hexenal Extraction in Food Matrices using Headspace SPME

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Hexenal is a volatile organic compound that contributes significantly to the aroma profile of many fruits, vegetables, and other food products. It is often associated with "green" and "leafy" notes and is a key indicator of flavor quality and product freshness. The accurate quantification of (E)-2-hexenal is crucial for quality control, shelf-life studies, and the development of new food products and flavorings. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices. This solvent-free method offers high sensitivity, simplicity, and minimizes matrix effects, making it an ideal choice for the determination of (E)-2-hexenal in various food samples.

These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of (E)-2-hexenal in food matrices using the HS-SPME-GC-MS technique.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, including (E)-2-hexenal, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is withdrawn and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Experimental Protocols

General Sample Preparation

Proper sample preparation is critical for achieving accurate and reproducible results. The following are general guidelines for different food matrices:

-

Liquid Samples (e.g., juices, beverages):

-

Homogenize the sample if it contains suspended solids.

-

Transfer a precise volume (typically 1-5 mL) into a headspace vial (10 or 20 mL).

-

To enhance the release of volatile compounds, add a salt solution (e.g., saturated NaCl) to the sample. This increases the ionic strength of the matrix and reduces the solubility of the analytes.

-

If necessary, add an internal standard for accurate quantification.

-

-

Solid Samples (e.g., fruits, vegetables, baked goods):

-

Homogenize the sample to a uniform consistency. A blender or food processor can be used. Cryogenic grinding may be employed for certain matrices to prevent enzymatic degradation.

-

Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial.

-

Add a small amount of deionized water or a salt solution to moisten the sample and facilitate the release of volatiles.

-

Add an internal standard if required.

-

-